Cas no 130252-71-0 (2(1H)-Pyrimidinone, 1-b-D-arabinofuranosyl-4-(9-octadecenylamino)-,(Z)- (9CI))

2(1H)-Pyrimidinone, 1-b-D-arabinofuranosyl-4-(9-octadecenylamino)-,(Z)- (9CI) structure
130252-71-0 structure
Product name:2(1H)-Pyrimidinone, 1-b-D-arabinofuranosyl-4-(9-octadecenylamino)-,(Z)- (9CI)
CAS No:130252-71-0
MF:C27H47N3O5
MW:493.67918
CID:206039
PubChem ID:6441229

2(1H)-Pyrimidinone, 1-b-D-arabinofuranosyl-4-(9-octadecenylamino)-,(Z)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Pyrimidinone, 1-b-D-arabinofuranosyl-4-(9-octadecenylamino)-,(Z)- (9CI)
    • 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[[(Z)-octadec-9-enyl]amino]pyrimidin-2-one
    • N(4)-oleylcytosine arabinoside
    • (Z)-1-beta-D-Arabinofuranosyl-4-(9-otadecenylamino)-2(1H)-pyrimidinone
    • 1-beta-D-arabinofuranosyl-4-[(9Z)-octadec-9-en-1-ylamino]pyrimidin-2(1H)-one
    • 2(1H)-Pyrimidinone, 1-beta-D-arabinofuranosyl-4-(9-otadecenylamino)-, (Z)-
    • NOAC
    • 130252-71-0
    • Inchi: InChI=1S/C27H47N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-23-18-20-30(27(34)29-23)26-25(33)24(32)22(21-31)35-26/h9-10,18,20,22,24-26,31-33H,2-8,11-17,19,21H2,1H3,(H,28,29,34)/b10-9-/t22-,24-,25+,26-/m1/s1
    • InChI Key: LHEGPXCSOZGQCV-AXQAKGHFSA-N
    • SMILES: CCCCCCCC/C=C\CCCCCCCCNC1C=CN([C@@H]2O[C@H](CO)[C@@H](O)[C@@H]2O)C(=O)N=1

Computed Properties

  • Exact Mass: 493.35181
  • Monoisotopic Mass: 493.351572
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 19
  • Complexity: 682
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 115
  • XLogP3: 6.2

Experimental Properties

  • Density: 1.16
  • Boiling Point: 655.1°Cat760mmHg
  • Flash Point: 350°C
  • Refractive Index: 1.556
  • PSA: 114.62

2(1H)-Pyrimidinone, 1-b-D-arabinofuranosyl-4-(9-octadecenylamino)-,(Z)- (9CI) Related Literature

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